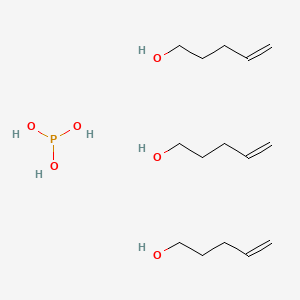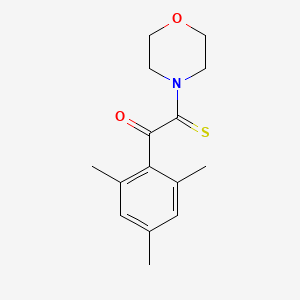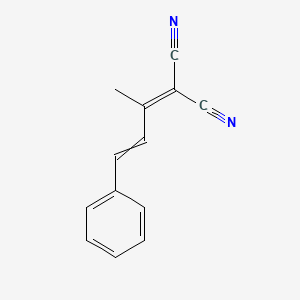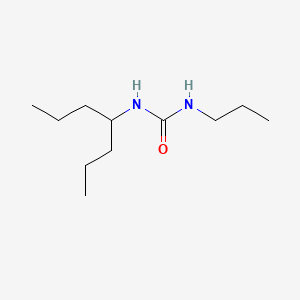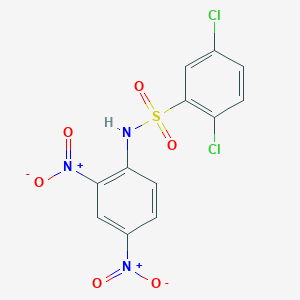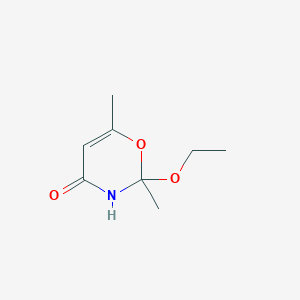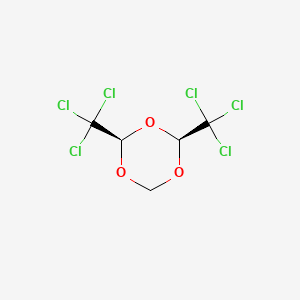
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes two trichloromethyl groups attached to a 1,3,5-trioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloromethyl compounds with 1,3,5-trioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloromethyl ketones, while reduction could produce trichloromethyl alcohols. Substitution reactions can result in a variety of substituted trioxane derivatives.
Applications De Recherche Scientifique
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it may interact with biological molecules in interesting ways.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane exerts its effects involves its interaction with molecular targets through its trichloromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,4S)-1,4-dichloro-2-(trichloromethyl)bicyclo[2.2.1]heptane
- 2-[(2R,4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid
Uniqueness
Compared to similar compounds, (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is unique due to its specific stereochemistry and the presence of two trichloromethyl groups attached to a trioxane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
40657-02-1 |
|---|---|
Formule moléculaire |
C5H4Cl6O3 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
(2S,4R)-2,4-bis(trichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2/t2-,3+ |
Clé InChI |
VQJJRXHXZLXWRO-WSOKHJQSSA-N |
SMILES isomérique |
C1O[C@H](O[C@H](O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


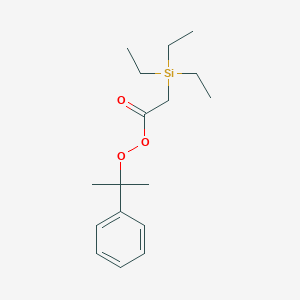

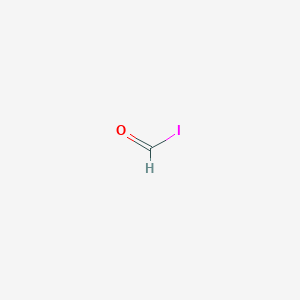
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
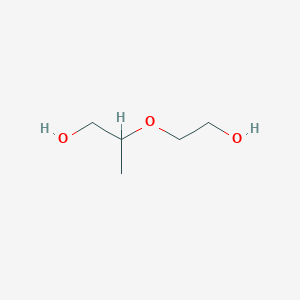
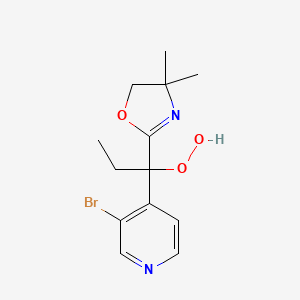
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
